molecular formula C8H9N3O2 B2479058 4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile CAS No. 102569-71-1

4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile

Cat. No.: B2479058
CAS No.: 102569-71-1
M. Wt: 179.179
InChI Key: OGNGRGXGPBZDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a chemical compound with the molecular formula C8H9N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile typically involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of urea and a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2-hydroxy-6-methylpyrimidine-5-carbonitrile
  • 6-Methyl-2-oxo-4-(trifluoromethyl)pyrimidine-5-carbonitrile
  • 4-Ethoxy-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Uniqueness

4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-ethoxy-6-methyl-2-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-3-13-7-6(4-9)5(2)10-8(12)11-7/h3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNGRGXGPBZDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=O)NC(=C1C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.